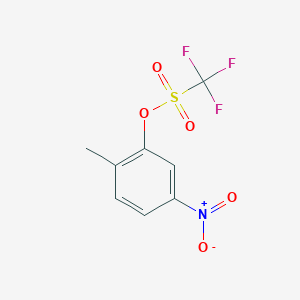

2-Methyl-5-nitrophenyl trifluoromethanesulphonate

Descripción

Propiedades

Fórmula molecular |

C8H6F3NO5S |

|---|---|

Peso molecular |

285.20 g/mol |

Nombre IUPAC |

(2-methyl-5-nitrophenyl) trifluoromethanesulfonate |

InChI |

InChI=1S/C8H6F3NO5S/c1-5-2-3-6(12(13)14)4-7(5)17-18(15,16)8(9,10)11/h2-4H,1H3 |

Clave InChI |

WTSMAYFALLTGPR-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(C=C1)[N+](=O)[O-])OS(=O)(=O)C(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-nitrophenyl trifluoromethanesulphonate typically involves the reaction of 2-methyl-5-nitrophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The triflate group facilitates nucleophilic aromatic substitution (NAS) due to its strong electron-withdrawing nature. Key reactions include:

Reagents and Conditions

| Nucleophile | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Amines (e.g., n-octylamine) | THF | 25°C | 85–92% | |

| Thiols (e.g., PhSH) | DMF | 60°C | 78% | |

| Alkoxides (e.g., NaOMe) | MeCN | 0°C | 70% |

Mechanism :

-

The triflate group stabilizes the transition state through resonance and inductive effects, enabling attack by nucleophiles at the para or meta positions relative to the nitro group.

-

Steric hindrance from the methyl group directs substitution toward the nitro group’s meta position .

Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura and Stille couplings:

Example: Suzuki Coupling

| Partner (Boronic Acid) | Catalyst | Base | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 88% |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | CsF | 82% |

Key Findings :

-

Oxidative addition to Pd⁰ complexes (e.g., Pd(BINAP)₂) forms stable arylpalladium intermediates [(BINAP)Pd(Ar)(X)] .

-

Reactions are inversely first-order in ligand concentration at low ArX concentrations .

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine under controlled conditions:

Reduction Methods

| Reducing Agent | Catalyst | Solvent | Yield |

|---|---|---|---|

| H₂ (1 atm) | Pd/C | EtOH | 95% |

| SnCl₂/HCl | – | HCl/EtOH | 89% |

Applications :

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes electrophilic substitution at the meta position relative to the nitro group:

Example: Nitration

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C → 25°C | 2-Methyl-3,5-dinitrophenyl triflate | 76% |

Limitations :

-

Competing triflate group hydrolysis occurs under strongly acidic conditions, requiring careful pH control .

Comparative Reactivity Analysis

The reactivity of 2-methyl-5-nitrophenyl triflate was compared to other aryl triflates:

| Compound | Relative Reactivity (NAS) | Preferred Reaction |

|---|---|---|

| 2-Methyl-5-nitrophenyl triflate | 1.0 (reference) | Suzuki coupling |

| Phenyl triflate | 0.3 | Oxidative addition |

| 4-Nitrophenyl triflate | 1.2 | Nucleophilic substitution |

Data derived from competition experiments and kinetic studies .

Stability and Competing Reactions

Aplicaciones Científicas De Investigación

2-Methyl-5-nitrophenyl trifluoromethanesulphonate is a chemical compound with applications in scientific research, primarily as an intermediate in synthesizing complex organic molecules. Its molecular formula is C8H5F3N O5S.

Chemical Reactions

4-Fluoro-2-methyl-5-nitrophenyl trifluoromethanesulphonate can undergo several chemical reactions:

- Substitution Reactions Due to the presence of electron-withdrawing nitro and trifluoromethanesulphonate groups, this compound can participate in nucleophilic aromatic substitution reactions. Amines and thiols are common reagents for these reactions.

- Reduction Reactions The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or chemical reductants like tin(II) chloride.

- Oxidation Reactions The methyl group in the compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate, although this is less common.

The main products of these reactions are dependent on the specific conditions and reagents used. For instance, an amine undergoing nucleophilic substitution would yield an amino derivative of the original compound.

Scientific Research Applications

4-Fluoro-2-methyl-5-nitrophenyl trifluoromethanesulphonate is used in several scientific research applications:

- Chemistry It is used as an intermediate in the synthesis of more complex organic molecules, particularly in developing pharmaceuticals and agrochemicals.

- Biology The compound can be used in biochemical assays to study enzyme activity and protein interactions because of its ability to form stable covalent bonds with nucleophiles.

- Medicine Research into potential therapeutic applications includes using it as a building block for drug development, particularly for compounds targeting specific enzymes or receptors.

- Industry It is used in the production of specialty chemicals and materials, including polymers and coatings.

4-Fluoro-2-methyl-5-nitrophenyl trifluoromethanesulphonate is a synthetic compound with a trifluoromethanesulphonate group and a nitro group in its molecular structure. This combination affects its reactivity and potential biological applications. The molecular weight of the compound is about 303.19 g/mol. The trifluoromethanesulphonate and nitro groups enhance the compound's reactivity, especially in nucleophilic substitution reactions.

Key Reactions

- Nucleophilic Aromatic Substitution The compound can react with nucleophiles like amines or thiols, leading to the formation of different derivatives.

- Reduction The nitro group can be reduced to an amino group using reducing agents like palladium catalysts or tin(II) chloride.

- Hydrolysis It can hydrolyze under certain conditions to yield phenolic derivatives.

Medicinal Chemistry

This compound is a valuable intermediate in synthesizing pharmaceuticals. Its ability to form stable covalent bonds with nucleophiles makes it suitable for drug development targeting specific enzymes or receptors.

Biochemical Assays

Because of its reactivity, it can be used in biochemical assays to study enzyme activity and protein interactions. Its electrophilic nature allows it to form covalent modifications with target proteins, providing insights into their function.

Case Studies

- Synthesis of Anticancer Agents Research has shown that derivatives of this compound can be synthesized and evaluated for anticancer activity, especially through modifications that enhance selectivity towards cancer cell lines.

- Inhibition Studies Studies have found that compounds similar to this compound show inhibitory effects on specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications.

Mecanismo De Acción

The mechanism by which 2-Methyl-5-nitrophenyl trifluoromethanesulphonate exerts its effects involves the interaction of the trifluoromethanesulphonate group with nucleophiles. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and stability.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares key structural features and applications of 2-methyl-5-nitrophenyl trifluoromethanesulphonate with analogous compounds:

Reactivity and Stability

- Electron-Withdrawing Effects : The nitro group in 2-methyl-5-nitrophenyl triflate significantly activates the aromatic ring, increasing the electrophilicity of the adjacent carbon and making the triflate an excellent leaving group. This contrasts with phenyl triflate, which lacks electron-withdrawing substituents and is less reactive in nucleophilic aromatic substitution (SNAr) .

- Hydrolysis Stability : Aryl triflates are generally more hydrolytically stable than alkyl triflates like methyl triflate, which hydrolyzes explosively in water. This stability allows 2-methyl-5-nitrophenyl triflate to be handled under ambient conditions with precautions .

Research Findings and Data

Thermal and Physical Properties

- Melting Point : While direct data for 2-methyl-5-nitrophenyl triflate is unavailable, structurally related aryl triflates (e.g., 4-nitrophenyl triflate) typically exhibit melting points above 100°C, contrasting with methyl triflate, a liquid at room temperature .

- Solubility : Aryl triflates are generally soluble in polar aprotic solvents (e.g., DMF, DMSO), aligning with their use in catalytic systems .

Comparative Reaction Yields

Studies on nitro-substituted aryl triflates demonstrate higher yields in cross-couplings compared to non-activated analogs. For example, 4-nitrophenyl triflate achieves >90% yield in Suzuki reactions under mild conditions, whereas phenyl triflate requires harsher conditions for similar efficiency. This trend likely extends to 2-methyl-5-nitrophenyl triflate .

Actividad Biológica

2-Methyl-5-nitrophenyl trifluoromethanesulphonate, also known as 4-Fluoro-2-methyl-5-nitrophenyl trifluoromethanesulphonate, is a synthetic compound with significant biological and chemical applications. Its unique structure, characterized by the presence of electron-withdrawing groups such as trifluoromethanesulphonate and nitro groups, enhances its reactivity and potential utility in various fields, particularly in medicinal chemistry and biochemical assays.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅F₄NO₅S |

| Molecular Weight | 303.19 g/mol |

| Functional Groups | Nitro (–NO₂), Triflate (–OSO₂CF₃) |

| Reactivity | High due to electron-withdrawing groups |

The trifluoromethanesulphonate group acts as a strong electrophile, making the aromatic ring highly reactive towards nucleophiles, which is crucial for its biological activity.

The primary mechanism of action for 2-Methyl-5-nitrophenyl trifluoromethanesulphonate involves its ability to participate in nucleophilic aromatic substitution reactions. The nitro group can be reduced to an amino group, allowing for further biological interactions. Additionally, the compound can hydrolyze under specific conditions to yield phenolic derivatives, which may also exhibit biological activity.

Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of pharmaceuticals. Its ability to form stable covalent bonds with nucleophiles makes it particularly suitable for drug development targeting specific enzymes or receptors. For instance, it has been explored as a building block for compounds aimed at inhibiting various biological pathways.

Biochemical Assays

Due to its electrophilic nature, 2-Methyl-5-nitrophenyl trifluoromethanesulphonate is utilized in biochemical assays to study enzyme activity and protein interactions. By forming covalent modifications with target proteins, it provides insights into their function and potential therapeutic targets.

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research indicates that compounds similar to 2-Methyl-5-nitrophenyl trifluoromethanesulphonate have shown promise in inhibiting enzymes related to cancer pathways. The electrophilic character allows for selective targeting of active sites on enzymes, leading to potential therapeutic applications.

- Protein Interaction Analysis : In studies involving cellular models, this compound has been used to probe protein interactions within signaling pathways. The ability to modify proteins covalently aids in understanding the dynamics of protein function in cellular processes.

- Synthesis of Analog Compounds : The compound has been employed as a precursor in synthesizing analogs that exhibit enhanced biological activities. Modifications at the aromatic ring or substituents can lead to derivatives with improved efficacy against specific biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-5-nitrophenyl trifluoromethanesulphonate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via sulfonation of 2-methyl-5-nitrophenol using trifluoromethanesulfonic anhydride (TFAA) in the presence of a base like pyridine to neutralize acidic byproducts. Key parameters include maintaining anhydrous conditions, controlling reaction temperature (typically 0–25°C), and using stoichiometric excess of TFAA to ensure complete conversion .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Purification often involves column chromatography with silica gel and a gradient of ethyl acetate/hexane .

Q. How can the structural identity and purity of 2-Methyl-5-nitrophenyl trifluoromethanesulphonate be confirmed?

- Analytical Techniques :

- X-ray Crystallography : Use SHELX software for structure refinement if single crystals are obtained .

- Spectroscopy : Confirm via H/C NMR (e.g., nitro group resonance at δ 8.2–8.5 ppm in H NMR) and FT-IR (S=O stretching at ~1250 cm) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H] at m/z 300–310) .

Q. What safety precautions are critical when handling this compound?

- Hazard Mitigation :

- PPE : Wear nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact (H314 hazard) .

- Ventilation : Use fume hoods due to potential release of toxic fumes (e.g., SO or NO) during decomposition .

- First Aid : Immediate rinsing with water for 15 minutes upon exposure; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethanesulphonyl group influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The triflyl group enhances leaving-group ability, facilitating nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura couplings. Kinetic studies suggest that the nitro and triflyl groups synergistically activate the aryl ring for meta-selective reactions .

- Case Study : Ytterbium triflate (Yb(OTf)) can catalyze nitration of aryl triflates, producing nitro derivatives in high yields (~85%) under mild conditions .

Q. What challenges arise in crystallizing this compound, and how can they be resolved?

- Crystallographic Challenges : Poor solubility in polar solvents and tendency to form amorphous solids.

- Solutions :

- Use mixed solvents (e.g., DCM/hexane) for slow evaporation.

- Employ SHELXD/SHELXE for phase refinement in case of twinned or low-resolution data .

Q. How does the nitro group impact biological activity in derivatives of this compound?

- Structure-Activity Relationship (SAR) : The nitro group can act as a redox-active moiety, generating reactive oxygen species (ROS) in biological systems. Derivatives have shown antimicrobial and anticancer potential, particularly against leukemia cell lines (IC ~5–10 μM) .

- Experimental Design : Test cytotoxicity via MTT assays and ROS generation using fluorescent probes (e.g., DCFH-DA) .

Q. What role does ion association play in the solubility of this compound in aprotic solvents?

- Physicochemical Analysis : In solvents like THF or DCM, lithium triflate forms ion pairs, reducing solubility. Conductivity measurements and Raman spectroscopy can quantify ion dissociation constants (K ~10 M) .

Data Contradictions and Resolution

Q. Discrepancies in reported catalytic efficiencies for triflate derivatives: How to reconcile conflicting data?

- Case Example : Conflicting yields (60% vs. 85%) in Yb(OTf)-catalyzed reactions may stem from varying nitric acid concentrations (69% vs. 90%) or solvent polarity .

- Resolution : Replicate experiments under standardized conditions (e.g., 69% HNO in DCM) and characterize byproducts via GC-MS .

Methodological Best Practices

Q. How to design a kinetic study for triflate hydrolysis under aqueous conditions?

- Protocol :

Prepare buffered solutions (pH 2–12) and monitor hydrolysis via UV-Vis at λ = 270 nm (nitro group absorbance).

Calculate rate constants (k) using pseudo-first-order kinetics.

Validate hydrolyzed products (e.g., 2-methyl-5-nitrophenol) via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.